molecular formula C9H6ClNO B1610810 2-(4-Chlorophenyl)acetyl cyanide CAS No. 924633-52-3

2-(4-Chlorophenyl)acetyl cyanide

Cat. No. B1610810
CAS RN: 924633-52-3
M. Wt: 179.6 g/mol
InChI Key: NBGUJKMGQRRXFN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)acetyl cyanide, commonly known as 4-Cl-PhAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of aryl acyl cyanides and is known for its unique chemical properties, which make it an attractive candidate for use in different chemical reactions.

Scientific Research Applications

Biosensors for Detection of Pollutants

  • Research Insight : A biosensor was developed for detecting cyanide and chlorophenols, utilizing an amperometric biosensor with a pyrrole amphiphilic monomer-tyrosinase coating. This sensor showed effectiveness in detecting these pollutants in water (Besombes et al., 1995).

Fluorescent Chemosensors

  • Research Insight : A fluorescent "turn-off" probe was designed for detecting cyanide based on a Michael-type nucleophilic addition reaction. This probe was highly selective and sensitive, with a detection limit of 6.8 μM for cyanide (Orrego-Hernández & Portilla, 2017).

Colorimetric Detection of Cyanide

  • Research Insight : A colorimetric cyanide ion sensor was developed with a limit of detection of 8.0 × 10^-6 mol L^-1. This sensor was applied in real-time analysis of electroplating wastewater for cyanide detection (Ou et al., 2015).

Photocatalysis Applications

  • Research Insight : The study on copper-doped titanium dioxide for chlorophenol degradation under visible light demonstrated the effectiveness of this approach in the photocatalytic treatment of pollutants (Lin et al., 2018).

Analytical Methods for Environmental Pollutants

  • Research Insight : Capillary gas chromatography with atomic emission detection was used for determining chlorophenols in water and soil samples, highlighting the method's sensitivity and accuracy in environmental pollutant analysis (Campillo et al., 2005).

Photocatalytic Detoxification of Water

  • Research Insight : The degradation of chlorophenol using various industrial TiO2 catalysts under solar energy was investigated, emphasizing the potential of these catalysts in water treatment applications (Guillard et al., 1999).

properties

IUPAC Name

2-(4-chlorophenyl)acetyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGUJKMGQRRXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562832
Record name (4-Chlorophenyl)ethanoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924633-52-3
Record name (4-Chlorophenyl)ethanoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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